molecular formula C9H12BrNO B13531516 2-(2-Bromo-4-methoxyphenyl)ethan-1-amine

2-(2-Bromo-4-methoxyphenyl)ethan-1-amine

Cat. No.: B13531516
M. Wt: 230.10 g/mol
InChI Key: XYUWLBQYWHAXOP-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of phenylethylamine, characterized by the presence of a bromine atom and a methoxy group attached to the benzene ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Bromo-4-methoxyphenyl)ethan-1-amine involves the bromination of 4-methoxyphenylacetic acid, followed by amination. The reaction typically proceeds as follows:

    Bromination: 4-methoxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the methoxy group.

    Amination: The resulting 2-bromo-4-methoxyphenylacetic acid is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the imine derivatives back to amines.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate, hydrogen peroxide, or nitric acid under controlled conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed

    Substitution: 2-(4-Methoxyphenyl)ethan-1-amine, 2-(2-Cyano-4-methoxyphenyl)ethan-1-amine.

    Oxidation: 2-(2-Nitro-4-methoxyphenyl)ethan-1-amine, 2-(2-Nitroso-4-methoxyphenyl)ethan-1-amine.

    Reduction: 2-(4-Methoxyphenyl)ethan-1-amine.

Scientific Research Applications

2-(2-Bromo-4-methoxyphenyl)ethan-1-amine is utilized in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and mood regulation.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as serotonin 5-HT2A receptors and dopamine D2 receptors. By acting as an agonist or antagonist at these receptors, the compound can modulate neurotransmitter release and receptor activity, leading to changes in mood, behavior, and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethan-1-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-(2-Bromo-4-methylphenyl)ethan-1-amine: Similar structure but with a methyl group instead of a methoxy group, affecting its chemical properties and interactions.

    2-(2-Bromo-4-chlorophenyl)ethan-1-amine:

Uniqueness

2-(2-Bromo-4-methoxyphenyl)ethan-1-amine is unique due to the presence of both bromine and methoxy groups, which confer specific chemical reactivity and biological activity. This combination allows for targeted interactions with molecular receptors and the potential for diverse applications in scientific research.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12BrNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5,11H2,1H3

InChI Key

XYUWLBQYWHAXOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCN)Br

Origin of Product

United States

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